molecular formula C14H12BrF3N4OS B2804098 3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380062-67-7

3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2804098
CAS No.: 2380062-67-7
M. Wt: 421.24
InChI Key: POQAEMMKLIGGQB-UHFFFAOYSA-N
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Description

3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a piperazine ring, and a trifluoromethyl-substituted pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This can be achieved through bromination of thiophene-2-carboxylic acid, followed by coupling with piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism by which 3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to the presence of the bromothiophene moiety, which can participate in specific interactions and reactions that are not possible with other similar compounds. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF3N4OS/c15-9-7-10(24-8-9)13(23)22-5-3-21(4-6-22)12-2-1-11(19-20-12)14(16,17)18/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQAEMMKLIGGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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